molecular formula C19H16ClN3O2 B2465164 1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-68-6

1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2465164
CAS No.: 941917-68-6
M. Wt: 353.81
InChI Key: LVPHLJOFDQXTPL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-3-2-4-13(9-12)18-21-19(25-22-18)14-10-17(24)23(11-14)16-7-5-15(20)6-8-16/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPHLJOFDQXTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure consisting of a pyrrolidinone core linked to a chlorophenyl and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities and serves as a critical component in many drug designs.

Property Value
Molecular Formula C19H18ClN3O
Molecular Weight 337.81 g/mol
IUPAC Name This compound
CAS Number Not available

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds containing the oxadiazole moiety can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) . The specific compound under discussion has shown potential in:

  • Inhibiting tumor growth : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines.
  • Mechanism of action : It likely operates through apoptosis induction via caspase activation pathways .

Antimicrobial Activity

The oxadiazole ring is also associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory and Analgesic Effects

The biological profile of the compound suggests potential anti-inflammatory effects. Studies have indicated that oxadiazole derivatives can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of oxadiazole derivatives, a series of compounds were synthesized and tested against MCF-7 breast cancer cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation involved screening various oxadiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their utility in developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
  • Receptor Modulation : It might modulate receptor activities involved in inflammatory responses.
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

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